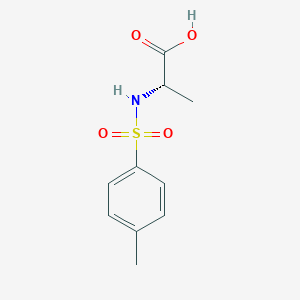

N-Tosyl-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXKHFZRJYXXFA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353271 | |

| Record name | N-Tosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-58-4 | |

| Record name | N-Tosyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tos-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of N-Tosyl-L-alanine?

For Researchers, Scientists, and Drug Development Professionals

N-Tosyl-L-alanine is a protected amino acid derivative that serves as a crucial building block in organic synthesis, particularly in the fields of peptide chemistry and drug development. Its tosyl group provides steric hindrance and chemical stability, allowing for controlled reactions at other functional sites. This guide provides an in-depth overview of the chemical properties of this compound, complete with experimental protocols and key data for laboratory applications.

Core Chemical and Physical Properties

This compound is a white solid at room temperature. The introduction of the bulky, electron-withdrawing tosyl group to the amino group of L-alanine significantly influences its physical and chemical characteristics compared to the parent amino acid.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Melting Point | 134-135 °C | [2] |

| Boiling Point | 428.9 °C (Predicted) | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethanol, and methanol. | [4] |

| pKa | Data not available. The pKa of the carboxylic acid group of L-alanine is 2.34. The electron-withdrawing nature of the tosyl group is expected to increase the acidity of the carboxylic acid (lower pKa) and the sulfonamide proton. |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.20 | Doublet | 3H | -CH₃ (Alanine side chain) |

| 2.40 | Singlet | 3H | -CH₃ (Tosyl group) |

| 3.85 | Pentet | 1H | α-CH |

| 7.41 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |

| 7.75 | Doublet | 2H | Aromatic CH (ortho to -SO₂) |

| 8.03 | Doublet | 1H | -NH |

| ~12.5 (broad) | Singlet | 1H | -COOH |

Solvent: DMSO-d₆[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 3270 | N-H stretch (Sulfonamide) |

| 1726 | C=O stretch (Carboxylic acid) |

| 1340, 1165 | S=O stretch (Sulfonamide) |

Data obtained from a synthesis protocol which specifies the IR was taken in Chloroform (CHCl₃)[2]

Mass Spectrometry

Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the sulfonamide, and the chiral center.

The tosyl group is a robust protecting group for the amine, stable under a wide range of reaction conditions, including acidic and some basic environments.[5] This stability is crucial in multi-step syntheses. It can be removed under strongly acidic conditions or by reduction.

The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The latter is fundamental to its application in peptide synthesis, where it is activated to react with the amino group of another amino acid.[6]

This compound is a valuable chiral building block in asymmetric synthesis . The defined stereochemistry at the α-carbon is utilized to induce chirality in the products of various chemical transformations.[7][8][9][10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[2]

Materials:

-

L-alanine

-

1N Sodium hydroxide (NaOH) solution

-

p-Toluenesulfonyl chloride (TsCl)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve L-alanine in 1N NaOH solution in a flask and cool the solution to 5 °C with stirring.

-

Slowly add a solution of p-toluenesulfonyl chloride in toluene to the cooled amino acid solution.

-

Allow the mixture to stir at ambient temperature for 20 hours.

-

Separate the aqueous and organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.

-

Collect the resulting white solid by filtration.

-

Wash the solid with cold water and dry to yield this compound.

Caption: Synthesis workflow for this compound.

Physicochemical Characterization Workflow

The following diagram outlines a typical workflow for the physicochemical characterization of a synthesized batch of this compound.

Caption: General workflow for the characterization of this compound.

Standard Operating Procedures for Characterization

Melting Point Determination:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 2 °C/min).

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Qualitative):

-

Place a small amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add 1 mL of a different solvent (e.g., water, ethanol, methanol, chloroform, dichloromethane) to each test tube.

-

Agitate the tubes and observe if the solid dissolves completely.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or as a thin film from a solution (e.g., in chloroform).

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation.

-

Ionize the sample using an appropriate method (e.g., electron ionization).

-

Analyze the resulting ions based on their mass-to-charge (m/z) ratio.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Applications in Drug Development and Research

This compound is a valuable reagent in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a protected amino acid building block in the solid-phase or solution-phase synthesis of peptides.[5][11][12] The tosyl group prevents the unwanted reaction of the amino group during peptide bond formation.

-

Chiral Synthesis: Its inherent chirality makes it a useful starting material or auxiliary in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8][9][10]

-

Development of Novel Therapeutics: As a component of larger molecules, the this compound moiety can influence the biological activity and pharmacokinetic properties of a drug candidate.[5]

Due to the lack of specific studies on the direct interaction of this compound with cellular signaling pathways, a corresponding diagram has not been included. Its biological effects are typically manifested as part of a larger, more complex molecule.

References

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 21957-58-4 | T-3980 | Biosynth [biosynth.com]

- 4. usbio.net [usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Tosyl-L-alanine in Organic Synthesis: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-alanine, a chiral derivative of the amino acid L-alanine, has emerged as a versatile and powerful tool in modern organic synthesis. Its unique combination of a stereogenic center, an acidic N-H proton, and a sterically demanding tosyl group allows it to participate in a diverse array of organic reactions, acting variously as a chiral ligand, an organocatalyst, and a key building block. This technical guide provides an in-depth exploration of the core mechanisms through which this compound and its closely related derivatives exert their influence in organic reactions. We will delve into its role in asymmetric transition-metal catalysis and organocatalysis, presenting detailed experimental protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers in the field.

Role as a Chiral Ligand in Asymmetric Transition-Metal Catalysis

The most prominent application of this compound and its analogs in organic synthesis is as a chiral ligand in transition-metal-catalyzed reactions. The inherent chirality of the L-alanine backbone provides a powerful means of inducing enantioselectivity in the formation of new stereocenters. The tosyl group, while primarily a protecting group, also plays a crucial role by influencing the electronic properties and steric environment of the metal center.

Palladium-Catalyzed Asymmetric Allylic Alkylation

In a notable example, a triple catalytic system comprising a chiral aldehyde, a Lewis acid (ZnCl₂), and a palladium catalyst has been effectively employed for the asymmetric α-allylic alkylation of N-unprotected amino acid esters. In this system, the chiral aldehyde reacts with the amino acid ester to form a chiral Schiff base in situ. This Schiff base then acts as a chiral ligand for the palladium center, orchestrating the enantioselective nucleophilic attack on the π-allyl palladium complex.[1] While this compound itself is not the direct ligand here, this example illustrates the principle of using chiral amino acid derivatives to control stereochemistry in palladium catalysis. The N-tosyl group in similar ligands can enhance the stability of the complex and modulate its reactivity.

Experimental Protocol: Asymmetric α-Allylation of Amino Acid Esters [1]

A representative protocol for this transformation is as follows:

-

To a solution of the amino acid ester (1.0 equiv.) and a chiral aldehyde (1.2 equiv.) in a suitable solvent (e.g., THF), is added ZnCl₂ (1.2 equiv.).

-

The mixture is stirred at room temperature for a specified time to allow for the formation of the Schiff base.

-

The allyl acetate (1.5 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) are then added.

-

The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.

-

The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Quantitative Data:

| Entry | Amino Acid Ester | Chiral Aldehyde Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Glycine t-butyl ester | Chiral BINOL-aldehyde | 87 | 96 |

| 2 | Alanine methyl ester | Chiral BINOL-aldehyde | 82 | 94 |

Note: This data is representative of the type of results obtained in such reactions and is based on the findings in the cited literature.[1]

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the Pd-catalyzed asymmetric α-allylation of amino acid esters using a chiral Schiff base ligand.

Copper-Catalyzed Asymmetric Allylations

N-Tosyl imines derived from amino acids are excellent electrophiles in copper-catalyzed asymmetric allylations. The Lewis acidity of the copper(II) catalyst, often Cu(OTf)₂, activates the imine towards nucleophilic attack by an allylating agent, such as allyltrimethylsilane. When a chiral ligand is employed, or when the N-tosyl imine itself is chiral (derived from a chiral amino acid), high levels of diastereoselectivity can be achieved.[2][3]

Mechanism of Action:

The mechanism is believed to proceed through the formation of a six-membered ring chelate involving the copper center, the imine nitrogen, and a coordinating group on the substrate (e.g., a β-alkoxy group). This chelation rigidifies the transition state, allowing for effective stereochemical control.[2][3] The N-tosyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the imine carbon.

Experimental Workflow:

Caption: General experimental workflow for a Cu(OTf)₂-mediated asymmetric allylation of a chiral N-tosyl imine.

Role in Organocatalysis

While less documented specifically for this compound compared to proline, amino acids can function as organocatalysts, most notably in aldol reactions. The mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the amino acid's secondary amine with a ketone or aldehyde. The carboxylic acid moiety of the amino acid can then act as a general acid to activate the electrophile.

In the case of this compound, the N-H proton is significantly more acidic than in an unprotected amino acid due to the electron-withdrawing nature of the tosyl group. This could potentially alter its catalytic behavior. It is plausible that this compound could catalyze reactions through a hydrogen-bonding mechanism, where the N-H group acts as a hydrogen bond donor to activate an electrophile.

Hypothetical Signaling Pathway for H-Bonding Catalysis:

Caption: Hypothetical pathway for this compound acting as a hydrogen-bond donor catalyst.

N-Tosyl Group as an Activating and Protecting Group

Beyond its role in chiral ligands and potential organocatalysis, the N-tosyl group itself is a critical functional moiety that dictates the reactivity of the molecule.

-

Protection: The tosyl group is a robust protecting group for the amine, stable to a wide range of reaction conditions, yet removable under specific reducing conditions.

-

Activation: As mentioned, it is strongly electron-withdrawing, which:

-

Increases the acidity of the N-H proton, making deprotonation easier for the formation of N-anions.

-

Activates adjacent C-H bonds towards deprotonation.

-

Enhances the electrophilicity of carbonyl or imine groups to which it is attached.

-

These properties make this compound and related N-tosyl amino acids valuable starting materials for the synthesis of more complex molecules. For instance, the synthesis of N-tosyl allylic amines from alkenes using a tosylated nitrogen source like chloramine-T highlights the utility of the N-tosyl group in C-N bond formation.[4]

Synthesis of this compound

A standard procedure for the synthesis of this compound involves the reaction of L-alanine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.

Experimental Protocol:

-

L-alanine is dissolved in an aqueous solution of sodium hydroxide and cooled.

-

A solution of p-toluenesulfonyl chloride in a water-immiscible organic solvent (e.g., toluene) is added slowly with vigorous stirring.

-

The reaction is stirred for an extended period at room temperature.

-

The layers are separated, and the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the product.

-

The solid this compound is collected by filtration, washed with water, and dried.

Conclusion

This compound is a multifaceted molecule in organic synthesis, whose mechanism of action is highly dependent on the reaction context. Its primary and most powerful application lies in its use as a precursor to chiral ligands for asymmetric transition-metal catalysis, where its stereogenic center directs the stereochemical outcome of the reaction. The electronic and steric properties imparted by the tosyl group are crucial for modulating the reactivity and stability of the catalytic species. While its direct role as an organocatalyst is less explored, the fundamental principles of amino acid catalysis suggest potential applications. Furthermore, the activating and protecting nature of the N-tosyl group makes it an indispensable tool for the construction of complex nitrogen-containing molecules. This guide provides a foundational understanding of these mechanisms, offering researchers the knowledge to effectively harness the potential of this compound in their synthetic endeavors.

References

- 1. Combining Chiral Aldehyde Catalysis and Transition-Metal Catalysis for Enantioselective α-Allylic Alkylation of Amino Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis [organic-chemistry.org]

Spectroscopic Profile of N-Tosyl-L-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N-Tosyl-L-alanine, a key intermediate in various synthetic and pharmaceutical applications. The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data. A generalized workflow for spectroscopic analysis is also provided to illustrate the logical progression from sample preparation to data interpretation.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.20 | Doublet (d) | 7 | 3H | -CH₃ (Alanine) |

| 2.40 | Singlet (s) | - | 3H | -CH₃ (Tosyl) |

| 3.85 | Pentet (p) | 8 | 1H | -CH (Alanine) |

| 6.4 | Broad doublet (br d) | - | 1H | -COOH |

| 7.41 | Doublet (d) | 8 | 2H | Aromatic CH (Tosyl) |

| 7.75 | Doublet (d) | 8 | 2H | Aromatic CH (Tosyl) |

| 8.03 | Broad doublet (br d) | 8 | 1H | -NH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 1726 | C=O stretch (Carboxylic acid) |

| 1340 | S=O stretch (Sulfonamide) |

| 1165 | S=O stretch (Sulfonamide) |

| 1095 | C-N stretch |

Solvent: CHCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| m/z |

| 28.0 |

| 39.0 |

| 44.0 |

| 63.0 |

| 65.0 |

| 89.0 |

| 90.0 |

| 91.0 |

| 92.0 |

| 139.0 |

| 155.0 |

| 156.0 |

| 198.0 |

| 199.0 |

| 200.0 |

Note: The ionization method and fragmentation analysis were not specified in the source data.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument used and the specific research question.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh accurately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument's detector (typically 4-5 cm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solution):

-

Prepare a dilute solution of this compound in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., Chloroform, Carbon Tetrachloride).

-

Fill a liquid IR cell (e.g., NaCl or KBr plates) with the solution.

-

-

Sample Preparation (Solid - KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the sample holder (liquid cell or KBr pellet holder) in the instrument's sample compartment.

-

Acquire a background spectrum of the empty instrument (or with the pure solvent or an empty KBr pellet).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration will depend on the ionization technique and instrument sensitivity.

-

For some ionization methods, a matrix may need to be co-crystallized with the sample.

-

-

Instrument Setup and Data Acquisition:

-

Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a chromatographic system (e.g., HPLC or GC).

-

Set the parameters for the ion source, mass analyzer, and detector.

-

Acquire the mass spectrum over a desired m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

-

Compare the observed mass spectrum with theoretical fragmentation patterns or library spectra if available.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for spectroscopic analysis, from the initial sample preparation to the final data interpretation and structural elucidation.

Caption: General workflow for spectroscopic analysis.

N-Tosyl-L-alanine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Abstract

N-Tosyl-L-alanine is a crucial derivative of the amino acid L-alanine, widely employed in organic synthesis as a chiral building block and a precursor for various pharmaceuticals and research chemicals. This technical guide provides an in-depth overview of its history, physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols and a summary of its quantitative data are presented to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Introduction

This compound, a compound where the amino group of L-alanine is protected by a tosyl (p-toluenesulfonyl) group, has been a cornerstone in synthetic organic chemistry for decades. The introduction of the tosyl group imparts specific chemical properties that make it an invaluable intermediate. It enhances the acidity of the N-H proton, allows for specific reactions at other parts of the molecule, and serves as a robust protecting group that can be removed under specific conditions. Its applications range from fundamental peptide synthesis to the creation of complex heterocyclic compounds and diagnostic agents.

History and Discovery

While the precise first synthesis of this compound is not prominently documented in seminal publications, its development is intrinsically linked to the broader history of amino acid protection in peptide chemistry. The use of the p-toluenesulfonyl (tosyl) group as a protecting group for amines was a well-established practice in the early to mid-20th century. The seminal work of chemists in the field of peptide synthesis, building upon the foundations laid by pioneers like Emil Fischer, led to the exploration of various N-protecting groups. By the 1950s, tosylated amino acids were utilized in peptide synthesis, as evidenced by publications such as that in the Journal of the American Chemical Society in 1957, which detailed the use of tosyl-α-amino acid chlorides for peptide synthesis. This indicates that this compound was a known and utilized compound within the scientific community by this period, valued for its crystallinity and stability.

Physicochemical Properties

This compound is a white solid that is soluble in various organic solvents.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₄S | [2] |

| Molecular Weight | 243.28 g/mol | [2] |

| Melting Point | 134-138 °C | [2][3] |

| Boiling Point | 428.9 °C | [2] |

| Flash Point | 213.2 °C | [2] |

| Appearance | White solid | [4] |

| Solubility | Chloroform, Dichloromethane, Ethanol, Methanol | [1] |

| pKa₁ (α-carboxyl) | ~2.34 (unmodified L-alanine) | |

| pKa₂ (α-amino) | ~9.69 (unmodified L-alanine) |

Spectroscopic Data:

| Spectrum | Data | Reference |

| IR (CHCl₃) cm⁻¹ | 1726, 1340, 1165, 1095 | [3] |

| ¹H NMR (DMSO-D₆) δ | 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, JAB=8, 2H), 7.75 (d, JAB=8, 2H), 8.03 (br d, J=8, 1H)(NH) | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of a base.

Experimental Protocol

Materials:

-

L-alanine

-

p-toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Standard laboratory glassware and equipment

Procedure 1 (using NaOH): [3]

-

Dissolve L-alanine (1.11 moles) in 2.25 L of 1N sodium hydroxide solution in a suitable reaction vessel.

-

Cool the solution to 5 °C with stirring.

-

Separately, dissolve p-toluenesulfonyl chloride (1.11 moles) in 450 mL of toluene.

-

Slowly add the p-toluenesulfonyl chloride solution to the stirred, cooled L-alanine solution.

-

Allow the mixture to stir at ambient temperature for 20 hours.

-

Separate the aqueous and organic layers.

-

Chill the aqueous layer and acidify to pH 1 with concentrated hydrochloric acid.

-

Collect the resulting white solid precipitate by filtration.

-

Wash the solid with water and dry to yield this compound.

Procedure 2 (using Na₂CO₃): [4]

-

In a round-bottomed flask, dissolve 2.4 equivalents of Na₂CO₃ in water at 70 °C.

-

Add 1.0 equivalent of L-alanine to the solution.

-

Slowly add 1.4 equivalents of p-toluenesulfonyl chloride.

-

Stir the suspension at 70 °C for 40 minutes, then increase the temperature to 85 °C and stir for an additional 5 minutes.

-

Filter the hot reaction mixture and wash the collected solids with hot water (85 °C).

-

Cool the filtrate to room temperature and acidify to pH 1 with 6 M aqueous HCl.

-

Collect the precipitated solid by filtration and dry under vacuum.

Synthesis Workflow

Applications in Research and Development

This compound serves as a versatile building block in organic chemistry with several key applications:

-

Peptide Synthesis: It is used as a protected amino acid in peptide synthesis, allowing for the controlled formation of peptide bonds.[5]

-

Chiral Intermediate: Its inherent chirality makes it a valuable starting material for the asymmetric synthesis of complex molecules, including pharmaceuticals.[5]

-

Synthesis of Heterocycles: The functional groups of this compound can be manipulated to construct various heterocyclic ring systems.

-

Precursor to Diagnostic Agents: A significant application is its use in the synthesis of this compound 3-indoxyl ester.[6] This ester is a chromogenic substrate for leukocyte esterase, an enzyme present in white blood cells. Its hydrolysis leads to a color change, which is the basis for diagnostic tests for urinary tract infections (UTIs).[6][7]

Diagnostic Application Workflow: Detection of Leukocyte Esterase

Conclusion

This compound remains a compound of significant interest in the fields of organic synthesis, medicinal chemistry, and diagnostics. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for researchers and developers. From its historical roots in the advancement of peptide chemistry to its modern-day application in rapid diagnostic tests, this compound continues to be a relevant and valuable molecule in the scientific landscape.

References

- 1. Emil Fischer - Wikipedia [en.wikipedia.org]

- 2. This compound | 21957-58-4 | T-3980 | Biosynth [biosynth.com]

- 3. This compound | 21957-58-4 [chemicalbook.com]

- 4. Emil Fischer | Science History Institute [sciencehistory.org]

- 5. This compound 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]

- 6. aablocks.com [aablocks.com]

- 7. grokipedia.com [grokipedia.com]

N-Tosyl-L-alanine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Tosyl-L-alanine stands as a pivotal chiral building block in the landscape of organic synthesis. Its unique structural features and reactivity make it an invaluable tool in the construction of complex, enantiomerically pure molecules, particularly in the realms of peptide synthesis and the development of novel therapeutic agents.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its diverse applications as a chiral synthon.

Core Properties of this compound

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection enhances its stability and modulates its reactivity, making it a versatile reagent in multi-step syntheses.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₃NO₄S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 134-135 °C / 138 °C | [1][3] |

| Boiling Point | 428.9 °C | [1] |

| Flash Point | 213.2 °C | [1] |

| Storage | Store at 10°C - 25°C, protect from light. | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O | [1] |

| CAS Number | 21957-58-4 | [2] |

Spectroscopic Data

| Type | Data | Reference |

| IR (CHCl₃) cm⁻¹ | 1726, 1340, 1165, 1095 | [3] |

| ¹H NMR (DMSO-D₆) δ | 1.20 (d, J=7, 3H), 2.40 (s, 3H), 3.85 (p, J=8, 1H), 6.4 (br d, 1H)(CO₂H), 7.41 (d, JAB=8, 2H) and 7.75 (d, JAB=8, 2H) [center of pattern: 7.58; ΔνAB=20.49 Hz], 8.03 (br d, J=8, 1H)(NH) | [3] |

Synthesis of this compound: Experimental Protocols

Two common methods for the synthesis of this compound are presented below.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol involves the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of sodium hydroxide.[3]

Materials:

-

L-alanine (100 g; 1.11 moles)

-

1N Sodium Hydroxide (aq) (2.25 L)

-

p-toluenesulfonyl chloride (218 g; 1.11 moles)

-

Toluene (450 mL)

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve L-alanine in 1N sodium hydroxide solution and cool the mixture to 5°C.

-

Slowly add a solution of p-toluenesulfonyl chloride in toluene while stirring.

-

Continue stirring the mixture at ambient temperature for 20 hours.

-

Separate the aqueous and organic layers.

-

Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid.

-

Collect the resulting white solid by filtration.

-

Wash the solid with water and dry to yield this compound.

Yield: 178.5 g (66%) Melting Point: 134-135°C

Protocol 2: Synthesis using Sodium Carbonate

This alternative protocol utilizes sodium carbonate as the base.[2]

Materials:

-

L-alanine (1.0 equiv.)

-

Sodium Carbonate (Na₂CO₃) (2.4 equiv.)

-

p-toluenesulfonyl chloride (1.4 equiv.)

-

Water

-

6 M Hydrochloric Acid (aq)

Procedure:

-

Dissolve sodium carbonate in water at 70°C to a concentration of 0.66 mol/L.

-

Add L-alanine to the solution.

-

Slowly add p-toluenesulfonyl chloride to the suspension.

-

Stir the resulting mixture at 70°C for 40 minutes.

-

Increase the temperature to 85°C and continue stirring for an additional 5 minutes.

-

Filter the hot reaction mixture and wash the collected solids with hot water (85°C).

-

Cool the filtrate to room temperature.

-

Acidify the filtrate with 6 M aqueous HCl to a pH of 1.

-

Collect the precipitated solid product by filtration and dry under vacuum.

Applications as a Chiral Building Block

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules, leveraging its inherent stereochemistry.

Peptide Synthesis

This compound is a valuable component in peptide synthesis.[4] The tosyl group serves as a robust protecting group for the amine functionality of alanine, allowing for selective reactions at the carboxylic acid terminus.[5][6] This protection is stable under a variety of reaction conditions.[5]

The general workflow for incorporating this compound into a peptide chain is illustrated below.

Asymmetric Synthesis

Beyond peptide chemistry, this compound and its derivatives are employed in a range of asymmetric transformations to introduce chirality into target molecules. For instance, they are used in the enantioselective synthesis of α-amino acids and α-amino ketones.[7][8][9] The chiral backbone of this compound can direct the stereochemical outcome of reactions, leading to the formation of single enantiomers of the desired products.

The general logic for its application in asymmetric synthesis is depicted in the following diagram.

Bioconjugation and Drug Delivery

This compound is also utilized in the field of bioconjugation to create molecules for targeted drug delivery systems.[4] Its derivatives can be attached to therapeutic agents to enhance their delivery and efficacy.

Derivatives in Diagnostics

A notable derivative, this compound 3-indoxyl ester, serves as a chromogenic substrate for the detection of leukocyte esterase.[10][11] This is a key component in diagnostic tests for urinary tract infections.[11] The enzymatic hydrolysis of the ester releases indoxyl, which in turn forms a colored product, providing a visual indication of infection.[10][11]

Conclusion

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry, coupled with the stability and reactivity conferred by the tosyl protecting group, makes it an indispensable tool for the synthesis of a wide range of complex and biologically active molecules. The detailed protocols and applications outlined in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals.

References

- 1. This compound | 21957-58-4 | T-3980 | Biosynth [biosynth.com]

- 2. This compound | 21957-58-4 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. biosynth.com [biosynth.com]

N-Tosyl-L-alanine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

N-Tosyl-L-alanine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their anticancer and enzyme inhibitory properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways to facilitate further research and drug development efforts.

Anticancer Activity of this compound Derivatives

This compound has been incorporated into various molecular frameworks, including chalcones and Schiff bases, to enhance their anticancer potential. The tosyl group, a well-known pharmacophore, often contributes to the biological activity of these compounds.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound Type | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | N-tosyl imidazolketone with an aldehyde group | HCT-116 (Colon) | 5.14 ± 6.81 | [1] |

| Chalcone | Vanillin-based chalcone analogue | HCT-116 (Colon) | 6.85 ± 0.71 | [1] |

| Chalcone | Coumaryl–chalcone derivative | A-549 (Lung) | 70.90 | [1] |

| Chalcone | Coumaryl–chalcone derivative | Jurkat (Leukemia) | 79.34 | [1] |

| Chalcone | Coumaryl–chalcone derivative | MCF-7 (Breast) | 79.13 | [1] |

| Chalcone | Prenyl group on A-ring, methoxy and hydroxyl on B-ring | MCF-7 (Breast) | 3.30 ± 0.92 | [2] |

| Chalcone | Prenyl group on A-ring, methoxy and hydroxyl on B-ring | ZR-75-1 (Breast) | 8.75 ± 2.01 | [2] |

| Chalcone | Prenyl group on A-ring, methoxy and hydroxyl on B-ring | MDA-MB-231 (Breast) | 18.10 ± 1.65 | [2] |

| Schiff Base | Quinazolinone derivative | MCF-7 (Breast) | 0.135 | [3] |

| Schiff Base | Indole derivative | MDA-MB-231 (Breast) | 0.166 | [3] |

Note: The table presents a selection of data from the literature to illustrate the range of activities. For detailed structures and a comprehensive list of derivatives, please refer to the cited sources.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer activity of this compound derivatives.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

N-Tosyl-L-alanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-L-alanine is a derivative of the amino acid L-alanine, featuring a tosyl (p-toluenesulfonyl) group attached to the alpha-amino group. This modification makes it a valuable reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of chiral pharmaceuticals. The tosyl group serves as a robust protecting group for the amine functionality, allowing for selective reactions at other sites of a molecule. Its chirality and stability make it an important building block for creating complex, stereospecific molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 99076-56-9 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 132-137 °C |

| Solubility | Soluble in chloroform, methanol, dichloromethane, and ethanol. |

| Storage Conditions | Store at 0-8°C for long-term stability. May be stored at room temperature for short periods. |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of L-alanine with p-toluenesulfonyl chloride in a basic aqueous solution.

Experimental Protocol: Synthesis

Materials:

-

L-alanine

-

1N Sodium hydroxide (NaOH) solution

-

p-toluenesulfonyl chloride (TsCl)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Water (for washing)

-

Reaction vessel, stirrer, cooling bath

Procedure:

-

Dissolve L-alanine (1.0 mole equivalent) in 1N sodium hydroxide solution.

-

Cool the solution to 5°C using a cooling bath and stir.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 mole equivalent) in toluene to the stirred L-alanine solution.

-

Allow the mixture to stir at ambient temperature for approximately 20 hours.

-

After the reaction is complete, separate the aqueous and organic layers.

-

Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid. This will precipitate the this compound.

-

Collect the white solid product by filtration.

-

Wash the solid with water and dry to yield this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Peptide Synthesis

This compound is a crucial building block in peptide synthesis. The tosyl group serves as a protecting group for the α-amino group of alanine, preventing it from participating in unwanted side reactions during the formation of peptide bonds. This protection is stable under various reaction conditions but can be removed when desired.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating an this compound residue into a growing peptide chain on a solid support.

Materials:

-

Resin (e.g., Merrifield or Wang resin) with an attached peptide chain having a free N-terminal amine.

-

This compound

-

Coupling agents (e.g., DCC/HOBt or HBTU/HATU)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent (e.g., sodium in liquid ammonia for the tosyl group)

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in a suitable solvent like DMF.

-

Amino Acid Activation: Activate the carboxylic acid group of this compound using a coupling agent in a separate vessel.

-

Coupling: Add the activated this compound to the resin. Agitate the mixture to allow the coupling reaction to proceed, forming a new peptide bond.

-

Washing: Wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.

-

Deprotection of the N-terminal Tosyl Group (if it is the final amino acid or for subsequent steps): The tosyl group is typically removed under harsh conditions, such as with sodium in liquid ammonia. This is often performed at the end of the synthesis along with side-chain deprotection and cleavage from the resin.

Caption: General workflow for incorporating this compound in SPPS.

Role as a Chiral Auxiliary

This compound can be employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be removed.

The chirality of the L-alanine backbone in this compound can be used to control the stereochemical outcome of reactions on molecules to which it is attached. For instance, it can be used to direct the stereoselective alkylation of enolates.

Caption: Logical flow of using this compound as a chiral auxiliary.

Signaling Pathways and Biological Activity

Currently, there is no significant evidence in the scientific literature to suggest that this compound itself has direct biological activity or plays a role in cell signaling pathways. Its primary utility is as a synthetic intermediate in the laboratory.

It is important to distinguish this compound from related compounds that do exhibit biological effects. For example, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a known inhibitor of certain proteases and has been shown to affect signaling pathways such as NF-κB. Additionally, the unmodified amino acid, L-alanine, is metabolically active and can influence cellular processes. However, these activities are not attributed to this compound.

Conclusion

This compound is a versatile and valuable compound for chemists involved in drug discovery and development. Its key features are the stable tosyl protecting group on the amine and its inherent chirality derived from L-alanine. These characteristics make it an excellent choice as a building block in peptide synthesis and as a chiral auxiliary for the stereoselective synthesis of complex organic molecules. While it does not appear to have direct biological activity, its role in the synthesis of potentially bioactive compounds is of significant importance to the pharmaceutical and biotechnology industries.

Methodological & Application

Synthesis of N-Tosyl-L-alanine: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-Tosyl-L-alanine, a valuable derivative of the amino acid L-alanine used in various applications, including peptide synthesis and as a chiral building block in drug development. The procedure involves the N-tosylation of L-alanine using p-toluenesulfonyl chloride in an aqueous alkaline solution. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a protected amino acid that plays a crucial role in synthetic organic chemistry. The tosyl group (p-toluenesulfonyl group) serves as a robust protecting group for the amino functionality of L-alanine, preventing unwanted side reactions during subsequent chemical transformations. This protection strategy is fundamental in the stepwise construction of peptides and in the synthesis of complex chiral molecules where the stereochemistry of the amino acid must be preserved. The following protocol details a reliable and scalable method for the preparation of this compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | L-alanine |

| Reagent | p-Toluenesulfonyl chloride |

| Base | 1N Sodium Hydroxide |

| Solvent | Toluene / Water |

| Reaction Temperature | 5°C to ambient |

| Reaction Time | 20 hours |

| Product Yield | 66% |

| Melting Point | 134-135°C |

Experimental Protocol

This protocol outlines the synthesis of this compound from L-alanine and p-toluenesulfonyl chloride.[1]

Materials:

-

L-alanine (100 g, 1.11 moles)

-

1N Sodium hydroxide (NaOH) solution (2.25 L)

-

p-Toluenesulfonyl chloride (TsCl) (218 g, 1.11 moles)

-

Toluene (450 mL)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Large reaction vessel with stirring capability

-

Separatory funnel

-

Buchner funnel and filter paper

-

Drying oven or desiccator

Procedure:

-

Dissolution of L-alanine: In a suitable reaction vessel, dissolve 100 g (1.11 moles) of L-alanine in 2.25 L of 1N aqueous sodium hydroxide solution.

-

Cooling: Cool the resulting solution to 5°C using an ice bath while stirring.

-

Addition of p-Toluenesulfonyl Chloride: In a separate flask, prepare a solution of 218 g (1.11 moles) of p-toluenesulfonyl chloride in 450 mL of toluene.

-

Reaction: Slowly add the p-toluenesulfonyl chloride solution to the cooled L-alanine solution with vigorous stirring.

-

Stirring: Continue to stir the biphasic mixture at ambient temperature for 20 hours.

-

Layer Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate. Discard the organic (toluene) layer.

-

Acidification: Chill the aqueous layer in an ice bath and acidify it to a pH of 1 by the slow addition of concentrated hydrochloric acid. A white solid will precipitate out of the solution.

-

Isolation of Product: Collect the white solid product by filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Drying: Dry the purified this compound. The expected yield is approximately 178.5 g (66%), with a melting point of 134-135°C.[1]

Visual Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described provides a straightforward and effective method for the synthesis of this compound. The use of readily available and relatively inexpensive starting materials makes this procedure suitable for both academic research and larger-scale industrial applications. The detailed steps and clear workflow are designed to enable researchers to reproduce this synthesis with a high degree of success.

References

Application Notes and Protocols for N-Tosyl-L-alanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and to prevent undesirable side reactions. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups are the most ubiquitously employed α-amino protecting groups in solid-phase peptide synthesis (SPPS), alternative protecting groups offer unique advantages for specific applications. The N-tosyl (Ts) group, derived from p-toluenesulfonic acid, represents a robust and stable amine protecting group. N-Tosyl-L-alanine, in particular, can be a valuable tool in a synthetic chemist's arsenal.

The sulfonamide linkage in N-tosyl amino acids is exceptionally stable to the acidic and basic conditions typically used for the removal of Boc and Fmoc groups, respectively. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides. The primary challenge and consideration for the use of the N-tosyl group is the requirement for harsher deprotection conditions, typically involving strong acids or reductive cleavage.

These application notes provide a comprehensive overview of the use of this compound as a protecting group in peptide synthesis, including detailed protocols for its synthesis, incorporation into a peptide chain, and subsequent deprotection.

Data Presentation

A direct quantitative comparison of this compound with Fmoc-L-alanine and Boc-L-alanine in a standardized solid-phase peptide synthesis (SPPS) workflow is not extensively documented in readily available literature. The performance metrics such as coupling efficiency and deprotection yield are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions. However, based on the known chemistry of these protecting groups, a qualitative and extrapolated quantitative comparison can be presented.

| Parameter | This compound | Fmoc-L-alanine | Boc-L-alanine |

| Nα-Protection Chemistry | Sulfonamide | Carbamate | Carbamate |

| Stability to Acid | Very High | High (stable to mild acid) | Low (cleaved by moderate acid, e.g., TFA) |

| Stability to Base | Very High | Low (cleaved by piperidine) | High |

| Typical Coupling Efficiency | Expected to be high (>99%) with modern coupling reagents, but may require longer coupling times or more potent activators due to steric hindrance. | >99.5% | >99% |

| Nα-Deprotection Conditions | Strong acid (e.g., HBr/AcOH, HF) or reductive cleavage (e.g., Na/liquid NH₃, electrolytic reduction). | 20% Piperidine in DMF | 25-50% TFA in DCM |

| Deprotection Time | Variable (can be lengthy depending on the method) | 5-20 minutes | 15-30 minutes |

| Orthogonality | Orthogonal to both Fmoc and Boc strategies. | Orthogonal to Boc strategy. | Not fully orthogonal to benzyl-based side-chain protecting groups. |

| Potential for Racemization | Low during coupling due to the stability of the sulfonamide. | Low with appropriate coupling reagents. Can be higher with certain amino acids (e.g., His, Cys). | Low. |

| Crude Peptide Purity | Potentially lower due to harsh deprotection conditions which can generate side products. | Generally high (85-95%). | Generally good (70-85%). |

| Final Peptide Yield | Highly dependent on the efficiency of the harsh deprotection step. | Typically 20-40%. | Typically 15-35%. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from L-alanine and p-toluenesulfonyl chloride.[1]

Materials:

-

L-alanine

-

1N Sodium hydroxide (NaOH) solution

-

p-Toluenesulfonyl chloride (TsCl)

-

Toluene

-

Concentrated hydrochloric acid (HCl)

-

Water (deionized)

-

Ice bath

-

Stir plate and stir bar

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a suitable reaction vessel, dissolve L-alanine (1.0 mole equivalent) in 1N NaOH solution.

-

Cool the solution to 5°C in an ice bath with stirring.

-

Separately, prepare a solution of p-toluenesulfonyl chloride (1.0 mole equivalent) in toluene.

-

Slowly add the p-toluenesulfonyl chloride solution to the cooled L-alanine solution while stirring vigorously.

-

Allow the reaction mixture to warm to ambient temperature and continue stirring for 20 hours.

-

After 20 hours, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Chill the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl.

-

A white solid, this compound, will precipitate.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and allow it to air dry or dry in a vacuum oven.

-

The expected yield is approximately 66%.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound

This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support. This assumes a standard SPPS setup with a resin-bound N-terminally deprotected amino acid or peptide.

Materials:

-

Resin with a free N-terminal amine (e.g., deprotected H-Ala-Wang Resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

2.1. Coupling of this compound:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

-

Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (if using DIC, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the swollen and drained resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended to ensure complete reaction due to the potential steric hindrance of the tosyl group.

-

Monitoring: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, continue the coupling for an additional 1-2 hours or consider a double coupling.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

2.2. Deprotection of the N-Tosyl Group (Reductive Cleavage):

The deprotection of the N-tosyl group on a solid support is a critical and challenging step. Reductive cleavage is generally preferred over strong acidolysis to avoid premature cleavage of the peptide from acid-labile resins and to minimize side reactions.

Method A: Reductive Deprotection with Samarium Iodide (SmI₂)

-

Resin Preparation: Wash the N-tosyl-peptide-resin with anhydrous THF (3-5 times).

-

Deprotection: Prepare a solution of SmI₂ in THF (typically 0.1 M). Add the SmI₂ solution to the resin (a significant excess of SmI₂ is usually required). Agitate the suspension at room temperature for 2-12 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

-

Washing: After complete deprotection, drain the SmI₂ solution and wash the resin extensively with THF, followed by DMF and DCM.

Method B: Electrolytic Reduction

This method requires specialized electrochemical equipment.

-

Electrolyte Solution: Prepare an electrolyte solution, for example, by dissolving 2 mole equivalents of NaCl or KCl (relative to the N-tosyl groups) in a methanol-water mixture.

-

Electrolysis: Suspend the N-tosyl-peptide-resin in the electrolyte solution in an electrolytic cell equipped with a lead cathode.

-

Reduction: Apply a constant current at a controlled pH (optimally around pH 11) until the deprotection is complete.

-

Washing: After the reaction, filter the resin and wash it thoroughly with the methanol-water mixture, followed by DMF and DCM.

Mandatory Visualizations

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

SPPS Cycle with this compound

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for this compound.

Orthogonality of Protecting Groups

Caption: Orthogonality of N-Tosyl group with Fmoc and Boc protecting groups.

Conclusion

This compound offers a highly stable protecting group strategy that is orthogonal to the more common Fmoc and Boc methodologies. Its robustness makes it suitable for complex synthetic routes where harsh reaction conditions might be encountered for other synthetic transformations on the peptide. However, the use of this compound necessitates careful consideration of the deprotection step, which requires conditions that are significantly harsher than those used for Fmoc or Boc removal. The choice to employ this compound should be based on the overall synthetic strategy and the compatibility of the required deprotection methods with the target peptide and any other protecting groups present. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their peptide synthesis endeavors. Further optimization of coupling and deprotection conditions may be necessary depending on the specific peptide sequence and the solid support used.

References

Application Notes and Protocols: N-Tosyl-L-alanine as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-L-alanine is a chiral compound derived from the naturally occurring amino acid L-alanine. In principle, its defined stereochemistry makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.

This document aims to provide detailed application notes and protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions. However, a comprehensive review of scientific literature reveals that while the concept is sound, detailed and specific applications of this compound for these particular, widely-used asymmetric reactions are not well-documented. Much of the research in this area has focused on other derivatives of alanine or different classes of N-tosylated compounds.

Therefore, this document will outline the general principles and provide protocols for related, well-established systems. This will serve as a foundational guide for researchers interested in exploring the potential of this compound or similar structures as chiral auxiliaries.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary like this compound in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction to form the desired stereocenter, and cleavage of the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

I. Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. While specific protocols for this compound are scarce, the following section details a well-established method using a different alanine-derived chiral auxiliary, which could be adapted for this compound.

Application Note: Asymmetric Alkylation of Alanine Derivatives

A common strategy for the asymmetric alkylation of alanine is through the use of a chiral auxiliary that forms a rigid chelated enolate, directing the approach of an electrophile. For instance, pseudoephenamine can be used as a chiral auxiliary for the diastereoselective alkylation of an alaninamide pivaldimine. This approach offers high diastereoselectivity and the auxiliary can be removed under mild conditions.

Experimental Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine (A Model System)

1. Formation of the Chiral Substrate:

-

Couple (1S,2S)-pseudoephenamine with N-Boc-L-alanine using a mixed anhydride method (e.g., with pivaloyl chloride).

-

Deprotect the Boc group using HCl.

-

Form the pivaldimine by reacting with pivaldehyde in the presence of 4Å molecular sieves.

2. Diastereoselective Alkylation:

-

To a solution of the pseudoephenamine alaninamide pivaldimine in an appropriate solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as lithium diisopropylamide (LDA) to form the enolate.

-

Add the desired alkyl halide (electrophile) and allow the reaction to proceed until completion.

-

Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

3. Cleavage of the Chiral Auxiliary:

-

Hydrolyze the imine with aqueous acid (e.g., 1 N HCl).

-

The resulting amino acid derivative can be isolated and the chiral auxiliary recovered.

Table 1: Representative Data for Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine

| Electrophile (R-X) | Solvent | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzyl bromide | THF | LDA | -78 | 95 | >95:5 |

| Allyl bromide | THF | LDA | -78 | 92 | >95:5 |

| Methyl iodide | THF | LDA | -78 | 88 | >95:5 |

Note: This data is representative of a well-known system and serves as a benchmark for potential investigations with this compound.

II. Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. The use of chiral auxiliaries allows for the formation of stereochemically defined aldol products. While direct application of this compound is not well-documented, the principles of chiral auxiliary-mediated aldol reactions are illustrated below.

Application Note: Chiral Auxiliary-Mediated Aldol Reactions

In a typical chiral auxiliary-mediated aldol reaction, the auxiliary is attached to a carbonyl compound to form, for example, a chiral imide or ester. The formation of a metal enolate (e.g., boron or titanium) in the presence of the auxiliary creates a sterically defined environment that directs the facial selectivity of the subsequent reaction with an aldehyde.

Caption: A generalized pathway for a chiral auxiliary-mediated asymmetric aldol reaction.

Experimental Protocol: General Procedure for a Boron-Mediated Asymmetric Aldol Reaction

1. Enolate Formation:

-

Dissolve the chiral N-acyl substrate in an anhydrous solvent (e.g., CH₂Cl₂) and cool to 0 °C.

-

Add a Lewis acid such as dibutylboron triflate (Bu₂BOTf) followed by a hindered base like diisopropylethylamine (DIPEA).

-

Stir the mixture at 0 °C for a specified time to allow for the formation of the boron enolate.

2. Aldol Addition:

-

Cool the reaction mixture to -78 °C.

-

Add the desired aldehyde dropwise.

-

Allow the reaction to stir at -78 °C for a period, then warm to 0 °C over time.

3. Work-up and Auxiliary Cleavage:

-

Quench the reaction with a buffer solution (e.g., phosphate buffer).

-

Extract the product with an organic solvent.

-

The chiral auxiliary can be cleaved from the aldol product by methods such as hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄).

III. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the [4+2] cycloaddition.

Application Note: Chiral Auxiliary in Asymmetric Diels-Alder Reactions

For an asymmetric Diels-Alder reaction, the chiral auxiliary is typically part of the dienophile, for example, as an N-acryloyl derivative. The steric bulk of the auxiliary blocks one face of the dienophile, forcing the diene to approach from the less hindered face. Lewis acid catalysis is often employed to enhance the reactivity and selectivity of the reaction.

IV. Cleavage of the N-Tosyl Group

A critical step in the use of an N-tosyl-containing chiral auxiliary is its eventual removal. The N-tosyl group is known to be robust, and its cleavage often requires reductive conditions.

Experimental Protocol: Reductive Cleavage of an N-Tosyl Group

A common method for the cleavage of a tosyl group from an amine is using dissolving metal reduction.

Materials:

-

Tosylated compound

-

Anhydrous liquid ammonia

-

Sodium metal

-

Anhydrous ethanol or THF

Procedure:

-

In a flask equipped with a dry ice condenser, dissolve the N-tosylated compound in a suitable solvent like THF.

-

Cool the flask to -78 °C and condense liquid ammonia into the flask.

-

Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

-

Stir the reaction at -78 °C for a specified time.

-

Quench the reaction by the careful addition of an alcohol (e.g., ethanol) or a solid proton source (e.g., ammonium chloride).

-

Allow the ammonia to evaporate, and then partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to obtain the deprotected amine.

Conclusion